molecular formula C21H19NO4S B286181 methyl 4-{(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate

methyl 4-{(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No.: B286181
M. Wt: 381.4 g/mol
InChI Key: PKTZHUHJGGDZJQ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a thiazolidine ring and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves the condensation of appropriate thiazolidine derivatives with benzoic acid esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions might involve nucleophiles such as amines or alcohols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated thiazolidine derivatives .

Scientific Research Applications

Methyl 4-{(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzoate ester groups are believed to play crucial roles in its biological activities. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
  • 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
  • Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Uniqueness

Methyl 4-{(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its specific structural features, such as the phenylpropyl group attached to the thiazolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 4-[(Z)-[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C21H19NO4S/c1-26-20(24)17-11-9-16(10-12-17)14-18-19(23)22(21(25)27-18)13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3/b18-14-

InChI Key

PKTZHUHJGGDZJQ-JXAWBTAJSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC3=CC=CC=C3

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC3=CC=CC=C3

Origin of Product

United States

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